1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride is a chemical compound known for its unique structure and properties It features a benzodioxole ring, which is a common motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole ring is then alkylated with appropriate alkyl halides under basic conditions.
Amination: The alkylated product is subjected to amination using isopropylamine.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The isopropylamino group can further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride is unique due to its specific combination of the benzodioxole ring and the isopropylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClNO3 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H |
InChI Key |
HWTCYWAHKCLKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
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